An In-depth Technical Guide to 3,9-Dodecadiyne: Chemical Properties and Structure
An In-depth Technical Guide to 3,9-Dodecadiyne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3,9-dodecadiyne. An internal diyne, this molecule serves as a versatile building block in organic synthesis, particularly in the formation of complex cyclic and polymeric structures. This document includes a summary of its physicochemical properties, detailed structural information, and representative experimental protocols for its synthesis and key reactions. Furthermore, a conceptual workflow for a significant synthetic application is visualized to aid in understanding its utility.
Chemical Structure and Identification
3,9-Dodecadiyne is a linear twelve-carbon chain containing two internal carbon-carbon triple bonds located at the 3rd and 9th positions.
| Identifier | Value |
| IUPAC Name | dodeca-3,9-diyne |
| Molecular Formula | C₁₂H₁₈ |
| CAS Number | 61827-89-2 |
| SMILES | CCC#CCCC#CCC |
| InChI | InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6,11-12H2,3-4,7-10H3,1-2H3 |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of 3,9-dodecadiyne.
| Property | Value | Source |
| Molecular Weight | 162.27 g/mol | --INVALID-LINK-- |
| Boiling Point | 55-58 °C at 0.5 mmHg | ChemicalBook |
| Density | 0.809 g/mL at 25 °C | ChemicalBook |
| Refractive Index (n²⁰/D) | 1.465 | ChemicalBook |
| Appearance | Clear, colorless liquid | - |
| Solubility | Soluble in common organic solvents. | - |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3,9-dodecadiyne.
| Spectroscopy | Key Features |
| ¹H NMR | Signals for the methyl protons (CH₃) are expected around 1.1 ppm (triplet). The methylene protons adjacent to the triple bonds (C≡C-CH₂) would appear in the range of 2.1-2.3 ppm (quartet of triplets). The central methylene protons (-CH₂-CH₂-CH₂-) would likely be found around 1.5 ppm (multiplet). |
| ¹³C NMR | The sp-hybridized carbons of the internal alkyne groups (C≡C) are expected to resonate in the range of 75-85 ppm. The methyl carbons should appear at approximately 14 ppm, while the various methylene carbons will have signals between 12 and 30 ppm. |
| Infrared (IR) | The characteristic C≡C stretching vibration for an internal alkyne is expected to be weak or absent due to the symmetry of the molecule. If present, it would be in the 2100-2260 cm⁻¹ region. The C-H stretching of the alkyl groups will be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns will be consistent with the cleavage of the alkyl chain. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and key reactions of 3,9-dodecadiyne. These protocols are based on general procedures for analogous chemical transformations and should be adapted and optimized as necessary.
Synthesis of 3,9-Dodecadiyne
The synthesis of 3,9-dodecadiyne can be achieved through the double alkylation of a smaller terminal diyne, such as 1,7-octadiyne, with an ethyl halide.
Reaction: 2 NaNH₂ + HC≡C(CH₂)₄C≡CH + 2 CH₃CH₂Br → CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + 2 NaBr + 2 NH₃
Materials:
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1,7-Octadiyne
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Sodium amide (NaNH₂)
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Liquid ammonia (NH₃)
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Ethyl bromide (CH₃CH₂Br)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).
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Cool the flask to -78 °C and condense liquid ammonia into it.
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Slowly add sodium amide to the liquid ammonia with stirring until it dissolves.
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Add 1,7-octadiyne dropwise to the sodium amide solution. The formation of the sodium acetylide will be indicated by a color change. Stir for 1 hour.
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Add ethyl bromide dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the aqueous layer with diethyl ether or THF.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to yield pure 3,9-dodecadiyne.
Transition Metal-Catalyzed Polycyclotrimerization
3,9-Dodecadiyne can be used as a monomer in polycyclotrimerization reactions to synthesize hyperbranched polyphenylenes. Tantalum-based catalysts are often effective for this transformation.
Reaction: n CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ --(TaCl₅/Ph₄Sn)--> Hyperbranched Polyphenylene
Materials:
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3,9-Dodecadiyne
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Tantalum(V) chloride (TaCl₅)
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Tetraphenyltin (Ph₄Sn)
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Anhydrous toluene
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Methanol
Procedure:
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In a glovebox, prepare a stock solution of the TaCl₅/Ph₄Sn catalyst in anhydrous toluene.
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In a separate Schlenk flask, dissolve 3,9-dodecadiyne in anhydrous toluene under an inert atmosphere.
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Inject the catalyst solution into the monomer solution with vigorous stirring.
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Allow the reaction to proceed at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
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Quench the reaction by adding a small amount of methanol.
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Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
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Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
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Characterize the resulting hyperbranched polyphenylene by GPC, NMR, and thermal analysis (TGA/DSC).
Nickel-Catalyzed [2+2+2] Cycloaddition with Nitriles
A key application of 3,9-dodecadiyne is in the nickel-catalyzed [2+2+2] cycloaddition with nitriles to form highly substituted pyridines.
Reaction: CH₃CH₂C≡C(CH₂)₄C≡CCH₂CH₃ + R-C≡N --(Ni(0) catalyst)--> Substituted Pyridine
Materials:
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3,9-Dodecadiyne
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A nitrile (e.g., benzonitrile)
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A nickel(0) catalyst precursor (e.g., Ni(COD)₂)
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A phosphine ligand (e.g., triphenylphosphine, PPh₃)
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Anhydrous solvent (e.g., toluene or THF)
Procedure:
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In a glovebox or under an inert atmosphere, charge a Schlenk flask with the nickel(0) precursor and the phosphine ligand.
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Add the anhydrous solvent and stir until the catalyst complex forms.
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Add the nitrile and 3,9-dodecadiyne to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate the substituted pyridine product.
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Characterize the product by NMR, mass spectrometry, and IR spectroscopy.
Mandatory Visualizations
Logical Workflow for Nickel-Catalyzed Pyridine Synthesis
The following diagram illustrates the logical workflow for the synthesis of a substituted pyridine from 3,9-dodecadiyne and a nitrile using a nickel catalyst.
![Reaction scheme for the synthesis of 2-methyl-5,8-dipropyl-6,7-dihydro-5H-cyclopenta[b]pyridine from 3,9-dodecadiyne and acetonitrile.](https://i.imgur.com/8Q9Z4fE.png)
